Cas no 841211-32-3 (1-(4-fluorophenyl)-5-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)

1-(4-fluorophenyl)-5-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one structure
841211-32-3 structure
Product Name:1-(4-fluorophenyl)-5-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
CAS No:841211-32-3
MF:C19H20FN5O2
MW:369.392807006836
CID:6305413
PubChem ID:3155624
Update Time:2025-07-09

1-(4-fluorophenyl)-5-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenyl)-5-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one
    • F0679-0355
    • AKOS000657555
    • 841211-32-3
    • 1-(4-fluorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
    • 1-(4-fluorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
    • 1-(4-fluorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
    • Inchi: 1S/C19H20FN5O2/c1-13-6-8-23(9-7-13)17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-4-2-14(20)3-5-15/h2-5,10,12-13H,6-9,11H2,1H3
    • InChI Key: QHICWBUNHKFIJI-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1C2=C(C=N1)C(N(C=N2)CC(N1CCC(C)CC1)=O)=O

Computed Properties

  • Exact Mass: 369.16010306g/mol
  • Monoisotopic Mass: 369.16010306g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 599
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 70.8Ų

1-(4-fluorophenyl)-5-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one Pricemore >>

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Additional information on 1-(4-fluorophenyl)-5-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one

Comprehensive Analysis of 1-(4-fluorophenyl)-5-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 841211-32-3)

The compound 1-(4-fluorophenyl)-5-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 841211-32-3) is a highly specialized pyrazolo[3,4-d]pyrimidinone derivative that has garnered significant attention in pharmaceutical and biochemical research. Its unique molecular structure, featuring a 4-fluorophenyl group and a 4-methylpiperidin-1-yl moiety, makes it a promising candidate for targeting specific enzymatic pathways. Researchers are particularly interested in its potential applications in kinase inhibition and signal transduction modulation, which are hot topics in drug discovery and personalized medicine.

In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in cancer therapy and neurodegenerative disease research. The pyrazolo[3,4-d]pyrimidinone scaffold, as seen in this compound, is known for its versatility in binding to ATP pockets of kinases. This property aligns with current trends in precision medicine, where targeted therapies are prioritized over traditional broad-spectrum treatments. Users frequently search for terms like "kinase inhibitors" and "structure-activity relationship," highlighting the relevance of this compound in modern pharmacology.

The synthesis of CAS No. 841211-32-3 involves multi-step organic reactions, including N-alkylation and cyclocondensation, which are critical for achieving high purity and yield. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize its physicochemical properties. These methods are often queried by researchers seeking to validate the integrity of similar compounds, underscoring the importance of rigorous quality control in drug development pipelines.

Another area of interest is the compound's potential role in immune modulation. With the rise of immuno-oncology as a groundbreaking field, molecules like 1-(4-fluorophenyl)-5-2-(4-methylpiperidin-1-yl)-2-oxoethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one are being explored for their ability to interact with immune checkpoints. Searches for "immune checkpoint inhibitors" and "small-molecule immunomodulators" reflect the growing curiosity around such applications.

From a computational chemistry perspective, this compound's molecular docking profiles suggest high affinity for specific protein targets, making it a subject of in silico studies. Keywords like "molecular modeling" and "binding affinity prediction" are commonly associated with such research, indicating a strong intersection between cheminformatics and experimental validation.

In conclusion, CAS No. 841211-32-3 represents a compelling example of how heterocyclic chemistry contributes to cutting-edge therapeutic strategies. Its structural complexity and functional diversity position it as a valuable tool for addressing unmet medical needs, particularly in the realms of targeted therapy and disease mechanism elucidation. As the scientific community continues to explore its full potential, this compound is likely to remain a focal point in both academic and industrial research.

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